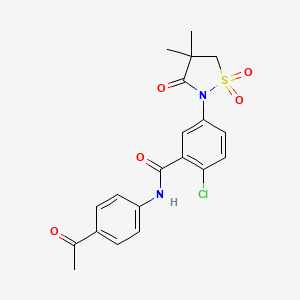![molecular formula C19H14N2O2 B6525578 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate CAS No. 1011573-87-7](/img/structure/B6525578.png)
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate” is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyridinium salts in general have been synthesized through various routes .作用機序
Target of Action
The primary targets of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate (F5288-0237) are believed to be specific receptors or enzymes involved in cellular signaling pathways. Pyridine derivatives often interact with nicotinic acetylcholine receptors (nAChRs) or other pyridine-sensitive proteins . These targets play crucial roles in neurotransmission and cellular communication.
Mode of Action
F5288-0237 interacts with its targets by binding to the active sites or allosteric sites of the receptors or enzymes. This binding can either activate or inhibit the target’s function. For instance, if the compound binds to nAChRs, it may modulate ion channel activity, leading to altered neuronal excitability and neurotransmitter release . The exact nature of the interaction depends on the specific target and the binding affinity of the compound.
Biochemical Pathways
The affected biochemical pathways include those involved in neurotransmission and signal transduction. By modulating receptor activity, F5288-0237 can influence downstream signaling cascades such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, changes in ion fluxes can affect intracellular calcium levels, further impacting various cellular processes.
Pharmacokinetics
The pharmacokinetics of F5288-0237 involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, potentially crossing the blood-brain barrier due to its lipophilic nature . Metabolism primarily occurs in the liver, where it may undergo oxidation or conjugation reactions. The metabolites and unchanged drug are excreted via the kidneys.
Result of Action
At the molecular level, the action of F5288-0237 results in altered receptor activity, leading to changes in ion channel conductance and neurotransmitter release. At the cellular level, this can manifest as modified neuronal excitability, synaptic plasticity, and potentially neuroprotective effects . These changes can have therapeutic implications for conditions involving dysregulated neurotransmission.
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of F5288-0237. For example, variations in pH can affect the ionization state of the compound, altering its binding affinity to targets . Additionally, the presence of competing ligands or inhibitors can modulate the compound’s activity. Stability studies indicate that F5288-0237 is relatively stable under physiological conditions but may degrade under extreme pH or temperature .
特性
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-19(17-9-13-21-14-10-17)23-18-5-3-15(4-6-18)1-2-16-7-11-20-12-8-16/h1-14H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZRNHMHVZIGLZ-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)OC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)OC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate; oxalic acid](/img/structure/B6525508.png)
![6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525522.png)
![6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525526.png)
![5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525531.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525545.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525552.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525556.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525573.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate](/img/structure/B6525583.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525587.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525593.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate](/img/structure/B6525601.png)
![3-fluoro-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6525605.png)
